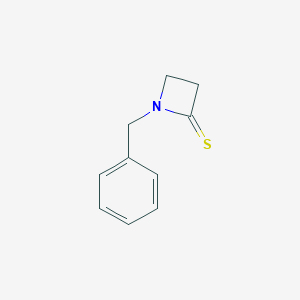

1-Benzylazetidine-2-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

153649-23-1 |

|---|---|

Molecular Formula |

C10H11NS |

Molecular Weight |

177.27 g/mol |

IUPAC Name |

1-benzylazetidine-2-thione |

InChI |

InChI=1S/C10H11NS/c12-10-6-7-11(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

JCPIZLFJOYMFJK-UHFFFAOYSA-N |

SMILES |

C1CN(C1=S)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(C1=S)CC2=CC=CC=C2 |

Synonyms |

2-Azetidinethione, 1-(phenylmethyl)- |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 1-Benzylazetidine-2-thione, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed for a complete structural assignment.

Multi-Dimensional NMR for Complex Structure Elucidation

To unambiguously assign all proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments is essential. These experiments resolve spectral overlap and reveal through-bond and through-space correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity of protons within the azetidine (B1206935) and benzyl (B1604629) moieties. libretexts.org For instance, cross-peaks would be expected between the protons on C2 and C3 of the azetidine ring, as well as between the ortho, meta, and para protons of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It would allow for the direct assignment of the carbon signals for the CH, CH₂, and CH₃ groups based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For this compound, HMBC correlations would be expected from the benzylic protons to the carbons of the phenyl ring and to the C2 and C4 carbons of the azetidine ring, confirming the connectivity of the benzyl group to the nitrogen atom.

The expected ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural fragments, are presented in the table below.

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (Thioamide C=S) | - | ~190-210 |

| C3 (Azetidine CH₂) | ~3.0-3.5 | ~30-40 |

| C4 (Azetidine CH₂) | ~3.5-4.0 | ~45-55 |

| Benzylic CH₂ | ~4.5-5.0 | ~50-60 |

| Phenyl C (ipso) | - | ~135-140 |

| Phenyl C (ortho) | ~7.2-7.4 | ~128-130 |

| Phenyl C (meta) | ~7.2-7.4 | ~127-129 |

| Phenyl C (para) | ~7.2-7.4 | ~126-128 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Conformational Analysis and Dynamic NMR Studies

The four-membered azetidine ring is known to exhibit a degree of puckering. emerypharma.com Furthermore, rotation around the C-N bond of the thioamide group can be restricted due to its partial double bond character. researchgate.net Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful technique to study these conformational dynamics.

At low temperatures, the interconversion between different ring puckering conformations or the rotation around the C-N bond may become slow on the NMR timescale, leading to the appearance of distinct sets of signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers associated with these dynamic processes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Characterization of Thioamide Group Vibrations

The thioamide group is a key feature of this compound and has several characteristic vibrational modes. The C=S stretching vibration is of particular importance. Unlike the C=O stretch in amides which gives a strong, sharp band around 1650 cm⁻¹, the C=S stretch is often weaker and can be more difficult to assign as it can couple with other vibrations. It typically appears in the region of 1250-1020 cm⁻¹. Other important vibrations include the C-N stretch and the N-H bend (if a secondary thioamide were present). The specific frequencies of these vibrations can be influenced by the electronic and steric effects of the substituents on the thioamide group.

Spectroscopic Fingerprinting for Purity and Identity

The IR and Raman spectra of this compound would provide a unique "fingerprint" for the molecule. The combination of bands arising from the azetidine ring, the benzyl group (including aromatic C-H and C=C stretching), and the thioamide group creates a complex and characteristic pattern. This spectroscopic fingerprint is invaluable for confirming the identity of a synthesized compound by comparison with a reference spectrum and for assessing its purity, as impurities would likely introduce additional, extraneous peaks.

A table of expected characteristic IR absorptions for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 3000-2850 | Medium |

| C=S (Thioamide) | Stretching | 1250-1020 | Medium |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Weak |

| C-N | Stretching | 1350-1200 | Medium-Strong |

| Aromatic C-H | Bending (out-of-plane) | 900-675 | Strong |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₁₀H₁₁NS), high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular weight (177.27 g/mol ) and confirm its elemental composition.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments provides a roadmap of the molecule's structure. For this compound, several characteristic fragmentation pathways could be anticipated:

Loss of the benzyl group: A prominent fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. The remaining azetidine-2-thione (B14304359) radical cation would have an m/z of 86.

Fragmentation of the azetidine ring: The strained four-membered ring could undergo cleavage in various ways. For instance, the loss of ethene (C₂H₄) or other small neutral molecules could occur.

Formation of a tropylium (B1234903) ion: The benzyl cation at m/z 91 is known to rearrange to the highly stable tropylium ion. whitman.edu

The expected major fragments in the mass spectrum of this compound are summarized in the following table.

| m/z | Proposed Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Benzyl cation/Tropylium ion) |

| 86 | [C₃H₄NS]⁺ (Azetidine-2-thione radical cation) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₀H₁₁NS, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition.

Table 1: Theoretical HRMS Data for [this compound+H]⁺

| Formula | Species | Theoretical Exact Mass (m/z) |

| C₁₀H₁₂NS⁺ | [M+H]⁺ | 178.0685 |

This table is generated based on theoretical calculations.

The high resolving power of modern mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, allows for the confident identification of the molecular formula, a critical first step in the characterization of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides valuable information about the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity.

A primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium ion (m/z 91). Another potential fragmentation could involve the cleavage of the four-membered azetidine ring.

Table 2: Plausible Product Ions from MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

| 178.0685 | 91.0542 | C₃H₅NS | Tropylium ion (C₇H₇⁺) |

| 178.0685 | 149.0423 | C₂H₅ | [M-C₂H₅]⁺ |

| 178.0685 | 87.0212 | C₇H₇ | [C₃H₅NS+H]⁺ |

This table represents a hypothetical fragmentation pattern based on chemical principles.

By analyzing the masses and relative abundances of these fragment ions, researchers can piece together the structural puzzle of the parent molecule.

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Crystal Structure Determination of this compound and its Derivatives

X-ray diffraction analysis of single crystals is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack in the solid state. Obtaining a suitable crystal of this compound would allow for the unequivocal determination of its molecular structure, including bond lengths, bond angles, and conformational details.

For azetidine-containing compounds, X-ray crystallography can reveal the degree of puckering in the four-membered ring and the orientation of the substituents. researchmap.jp In the case of this compound, the analysis would confirm the geometry of the azetidine-2-thione ring and the spatial relationship between the benzyl group and the heterocyclic core.

While a specific crystal structure for this compound is not publicly available, a hypothetical data table illustrates the kind of information that would be obtained.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NS |

| Formula Weight | 177.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 16.789 |

| β (°) | 98.76 |

| Volume (ų) | 912.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.291 |

This table contains hypothetical data for illustrative purposes.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray diffraction reveals the supramolecular architecture of the crystal lattice, which is governed by intermolecular interactions. ias.ac.in For this compound, the thione group (C=S) is a key functional group that can participate in various non-covalent interactions.

The sulfur atom, being a soft Lewis base, can act as a hydrogen bond acceptor. scispace.com Therefore, C-H···S interactions involving the benzyl and azetidine protons are likely to be significant in the crystal packing. Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules could also play a crucial role in stabilizing the crystal structure. researchgate.net The analysis of these interactions provides insights into the forces that govern the self-assembly of the molecules in the solid state.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

If this compound were to be synthesized in a chiral, non-racemic form (for instance, by introducing a substituent on the azetidine ring), chiroptical spectroscopic methods would be essential for its characterization. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

A CD spectrum provides information about the stereochemistry of a molecule. For a pair of enantiomers, the CD spectra are mirror images of each other. This technique is highly sensitive to the conformation of the molecule and can be used to determine the enantiomeric excess (ee) of a sample.

Furthermore, by comparing the experimental CD spectrum to that predicted by quantum chemical calculations, it is often possible to determine the absolute configuration of a chiral center. While this is not applicable to achiral this compound, it is a critical technique for the analysis of any of its chiral derivatives. The Cotton effect, the characteristic shape of a CD band near an absorption maximum, would provide the key data for such an analysis. researchgate.net

Reactivity and Reaction Mechanisms of 1 Benzylazetidine 2 Thione

Chemical Transformations Involving the Thioamide Functional Group

The thioamide group (-C(=S)N-) is a versatile functional group that exhibits a rich reaction chemistry. It is characterized by a lower bond polarity of the C=S bond compared to the C=O bond in amides, and a higher HOMO and lower LUMO energy, which influences its reactivity towards both electrophiles and nucleophiles.

Desulfurization of the thioamide group in 1-benzylazetidine-2-thione would lead to the corresponding β-lactam, 1-benzylazetidin-2-one (B3190596). This transformation is a common reaction of thioamides and can be achieved using various reagents. Common desulfurization methods include oxidative desulfurization and reductive desulfurization.

Oxidative desulfurization often involves reagents like benzoyl peroxide, which can convert azole-2-thiones to their corresponding azoles. Electrochemical methods have also been developed for the desulfurization of 2-mercapto-imidazoles to the corresponding imidazoles. Reductive desulfurization can be accomplished using reagents such as Raney nickel. The mechanism of these reactions typically involves the initial interaction of the sulfur atom with the reagent, followed by cleavage of the C-S bond and formation of a C=O or C-H bond.

Table 2: Common Reagents for Thioamide Desulfurization

| Reagent Class | Specific Reagent(s) | Typical Product |

| Oxidizing Agents | Benzoyl peroxide, m-CPBA | Amide (Lactam) |

| Reducing Agents | Raney Nickel | Amine or Amide (Lactam) |

| Metal-based Reagents | Transition metal complexes | Amide (Lactam) |

| Electrochemical Methods | Anodic oxidation | Imidazole (from imidazole-2-thione) |

The thioamide functional group presents two primary sites for reaction with nucleophiles and electrophiles: the sulfur atom and the thio-carbonyl carbon atom.

The sulfur atom is nucleophilic and readily reacts with a variety of electrophiles. For instance, alkylation of the sulfur atom with alkyl halides leads to the formation of thioimidate salts. These intermediates are valuable for further synthetic transformations. The sulfur atom's nucleophilicity is a key aspect of the reactivity of thioamides.

The thio-carbonyl carbon atom is electrophilic and is susceptible to attack by nucleophiles. This reactivity is analogous to the carbonyl carbon of an amide, although generally, the thio-carbonyl carbon is considered to be a softer electrophile. Nucleophilic addition to the C=S bond can lead to the formation of tetrahedral intermediates, which can then undergo further reactions. For example, reaction with organometallic reagents can lead to the formation of amines after reduction.

The thioamide group can exist in two tautomeric forms: the thione form (-C(=S)NH-) and the thiol form (-C(SH)=N-). This is known as thione-thiol tautomerism. For most simple, acyclic thioamides, the thione form is the predominant tautomer in solution.

However, the position of the equilibrium can be influenced by several factors, including the electronic nature of the substituents, the solvent, and the phase (solution or solid-state). In heterocyclic systems, the thione-thiol equilibrium can also be affected by aromaticity. For instance, in some heterocyclic thiones, the thiol tautomer may be stabilized by the formation of an aromatic ring. Spectroscopic techniques, such as NMR and IR, are commonly used to study the position of this equilibrium. For example, the presence of a signal in the S-H region of the ¹H NMR spectrum would indicate the presence of the thiol tautomer. In the context of this compound, the thione form is expected to be the major tautomer, but the possibility of the thiol form, 1-benzyl-2-mercapto-azete, existing in equilibrium should be considered, especially in reactions involving the sulfur atom.

Table 3: Factors Influencing Thione-Thiol Tautomerism

| Factor | Influence on Equilibrium |

| Substituents | Electron-donating groups on nitrogen favor the thione form. |

| Solvent | Polar solvents can stabilize the more polar thione form. |

| Aromaticity | If the thiol form results in an aromatic system, its contribution increases. |

| Phase | The equilibrium can differ between the solid state and solution. |

Reactivity Profile of the N-Benzyl Substituent

The functionalization of the benzyl (B1604629) ring in this compound is primarily dictated by the principles of electrophilic aromatic substitution and directed C-H activation. The substituent on the aromatic ring, in this case, the -CH₂-N(azetidinethione) group, determines the position of attack for incoming reagents.

The azetidinyl group attached via a methylene (B1212753) linker acts as a weak activating group and an ortho, para-director in classical electrophilic aromatic substitution reactions. This is because the nitrogen atom, despite its lone pair delocalization into the thiocarbonyl group, can still donate electron density to the benzene (B151609) ring through resonance, stabilizing the cationic intermediates (arenium ions) formed during ortho and para attack. However, this activating effect is weaker than that of a simple benzylamine (B48309) due to the electron-withdrawing nature of the adjacent thiocarbonyl.

A more modern and selective approach to functionalization involves transition-metal-catalyzed C-H activation. rsc.orgnih.govacs.org In such reactions, the heteroatoms within the azetidine-2-thione (B14304359) moiety, specifically the nitrogen and sulfur atoms, can act as coordinating centers. This coordination directs the metal catalyst to the proximate C-H bonds, leading to highly regioselective functionalization, almost exclusively at the ortho-position of the benzyl ring. rsc.orgrsc.org This process, known as directed metalation or chelation-assisted C-H activation, provides a powerful tool for installing various functional groups.

Table 1: Potential Regioselectivity in Benzyl Ring Functionalization

| Reaction Type | Directing Influence | Favored Position(s) | Plausible Reagents/Catalysts |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | -CH₂-N-COR group (Weakly Activating) | Ortho, Para | HNO₃/H₂SO₄, Br₂/FeBr₃ |

| Directed C-H Activation/Arylation | Chelation via N and/or S atom | Ortho | Pd(OAc)₂, Rh(III) complexes, Aryl halides |

| Directed C-H Activation/Alkylation | Chelation via N and/or S atom | Ortho | Ru(II) complexes, Alkenes |

The N-benzyl substituent exerts significant electronic and steric influences on the azetidine-2-thione ring.

Electronic Influence: The benzyl group is connected via a sp³-hybridized carbon, making its primary electronic contribution an inductive effect. This weakly electron-withdrawing effect can subtly influence the electron density within the thioamide group. More importantly, the nitrogen lone pair is delocalized between the aromatic ring and the thiocarbonyl group, affecting the nucleophilicity of the nitrogen and sulfur atoms and the rotational barrier of the C-N bond.

Steric Influence: The steric bulk of the benzyl group can hinder the approach of reagents to the azetidine (B1206935) ring. This steric hindrance can dictate the stereochemical outcome of reactions at the ring, favoring attack from the face opposite the benzyl group.

Ring Stability: The nature of the N-substituent is crucial for the stability of the strained azetidine ring. While the four-membered ring is more stable than an aziridine (B145994), it is still susceptible to ring-opening reactions under certain conditions (e.g., strong acid or nucleophiles). The electron-donating or -withdrawing nature of the benzyl group can modulate the basicity and nucleophilicity of the ring nitrogen, thereby affecting its propensity to participate in or trigger ring-opening pathways.

Cycloaddition and Pericyclic Reactions of this compound

The thiocarbonyl group (C=S) of this compound is the primary site for cycloaddition and pericyclic reactions. The C=S double bond is a reactive π-system that can participate as a component in various concerted or stepwise cycloaddition pathways. wikipedia.orgopenstax.orglibretexts.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The thiocarbonyl group is an excellent dipolarophile and can react with a wide range of 1,3-dipoles to form five-membered heterocyclic rings. acs.orgwikipedia.orgyoutube.com For instance, reaction with nitrile oxides would yield 1,4,2-oxathiazole derivatives, while reaction with azomethine ylides would produce thiazolidine (B150603) rings. nih.govuchicago.edu Thioamides themselves can also exhibit pseudo-1,3-dipole behavior under specific conditions, reacting with highly reactive dipolarophiles like benzynes. acs.org The reactivity and regioselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. acs.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a characteristic reaction of thiocarbonyl compounds. tum.de Upon irradiation with UV light, the thiocarbonyl group can be excited to a reactive state that undergoes cycloaddition with alkenes to form thietane (B1214591) rings.

[4+2] Cycloaddition (Diels-Alder Type Reactions): The C=S bond can function as a dienophile in Diels-Alder reactions, reacting with 1,3-dienes to form six-membered dihydrothiopyran rings. rsc.org These reactions typically require thermal activation.

Ene Reaction: In a reaction analogous to the ene reaction, thiolactams can react with strained systems like bicyclobutanes in the presence of a Lewis acid catalyst. nih.gov This formal ene reaction would result in the formation of a functionalized cyclobutane (B1203170) derivative attached to the sulfur atom of the thioamide.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Expected Product Core Structure | Conditions |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Spiro-1,4,2-oxathiazole | Thermal |

| [3+2] Cycloaddition | Azomethine Ylide | Spiro-thiazolidine | Thermal |

| [3+2] Cycloaddition | Thiocarbonyl Ylide | Spiro-1,3-dithiolane | Thermal or High Pressure acs.org |

| [2+2] Cycloaddition | Alkene (R₂C=CR₂) | Spiro-thietane | Photochemical tum.de |

| [4+2] Cycloaddition | 1,3-Diene | Spiro-dihydrothiopyran | Thermal rsc.org |

| Formal Ene Reaction | Bicyclobutane | S-Cyclobutyl Thioimidate | Lewis Acid nih.gov |

Computational and Theoretical Investigations of 1 Benzylazetidine 2 Thione

Computational Elucidation of Reaction Mechanisms and Reaction Barriers

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a compound like 1-Benzylazetidine-2-thione, theoretical methods can be employed to map out potential reaction pathways, identify key intermediates, and determine the energy barriers that govern the reaction rates. This approach provides insights that are often difficult or impossible to obtain through experimental means alone. The elucidation of reaction mechanisms through computation typically involves locating stationary points on the potential energy surface (PES), which correspond to reactants, products, intermediates, and transition states.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Pathways

A cornerstone of computational reaction mechanism studies is the characterization of the transition state (TS), which is the highest energy point along the minimum energy pathway between reactants and products. uni-muenchen.de For a reaction involving this compound, computational chemists would first propose a plausible reaction pathway and then use specialized algorithms to locate the geometry of the transition state. A true transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

Once a transition state has been successfully located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rowansci.comq-chem.com The IRC is the minimum energy reaction pathway in mass-weighted coordinates that connects the transition state to the reactants and products. uni-muenchen.de By following the IRC path downhill from the transition state in both the forward and reverse directions, chemists can confirm that the identified transition state indeed connects the desired reactants and products. rowansci.comq-chem.com This process is crucial for understanding the sequence of bond-breaking and bond-forming events that constitute the reaction mechanism. missouri.edu The IRC provides a clear and detailed picture of the molecular transformations occurring throughout the reaction. q-chem.com

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

Computational methods can provide quantitative data on the kinetic and thermodynamic parameters of a reaction. By calculating the energies of the reactants, transition states, and products, key thermodynamic quantities such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be determined. mdpi.comekb.eg A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process under the given conditions.

From a kinetic perspective, the energy difference between the reactants and the transition state, known as the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), is of paramount importance. mdpi.com This energy barrier dictates the rate of the reaction; a higher activation energy corresponds to a slower reaction. Transition state theory can be used to calculate the theoretical rate constant (k) for the reaction. These calculated kinetic and thermodynamic parameters can be compared with experimental data, where available, to validate the proposed reaction mechanism. researchgate.net

| Parameter | Description | Significance in Reaction Analysis |

| ΔH (Enthalpy of Reaction) | The heat absorbed or released during a reaction at constant pressure. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| ΔS (Entropy of Reaction) | The change in the degree of disorder or randomness of the system. | Reflects changes in molecular complexity and freedom of motion. |

| ΔG (Gibbs Free Energy of Reaction) | The maximum amount of non-expansion work that can be extracted from a closed system. | Determines the spontaneity of a reaction. |

| Ea (Activation Energy) | The minimum energy required for a reaction to occur. | A primary factor controlling the rate of a chemical reaction. |

| ΔG‡ (Gibbs Free Energy of Activation) | The free energy difference between the transition state and the reactants. | Directly related to the reaction rate constant through the Eyring equation. |

| k (Rate Constant) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | A quantitative measure of the speed of a reaction. |

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Theoretical calculations can provide simulated spectra that, when compared with experimental data, can confirm the structure of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (both ¹H and ¹³C) is a common application of computational chemistry. github.ionih.gov The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.govuni-muenchen.de These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of predicted NMR spectra is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects. github.io

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a vibrational frequency analysis on the optimized geometry of the molecule. nih.gov The calculated vibrational frequencies correspond to the various vibrational modes of the molecule, such as bond stretching and bending. These frequencies and their corresponding intensities can be plotted to create a theoretical IR spectrum, which can be compared with experimental spectra to identify characteristic functional groups and confirm the molecular structure. mu-varna.bg

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are related to the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. researchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions. nih.gov

| Spectroscopic Technique | Predicted Parameters | Information Obtained |

| NMR | Chemical Shifts (δ), Coupling Constants (J) | Provides detailed information about the electronic environment of individual atoms and the connectivity of the molecular structure. nmrdb.org |

| IR | Vibrational Frequencies (cm⁻¹), Intensities | Identifies functional groups present in the molecule and provides a "fingerprint" for the compound. |

| UV-Vis | Wavelength of Maximum Absorption (λmax), Oscillator Strength | Reveals information about the electronic structure and conjugation within the molecule. |

Advanced Theoretical Studies for Novel Properties (e.g., Non-Linear Optical Properties, Photophysical Characteristics)

Beyond basic structural and spectroscopic analysis, computational chemistry can be used to explore and predict more advanced properties of molecules like this compound, which may have applications in materials science and photonics.

Non-Linear Optical (NLO) Properties: Organic molecules with specific electronic characteristics can exhibit significant non-linear optical responses, making them useful in technologies such as optical switching and frequency conversion. nih.gov Computational methods can be used to calculate key NLO parameters like the first hyperpolarizability (β) and second hyperpolarizability (γ). nih.govresearchgate.net These calculations typically involve determining the molecule's response to an external electric field. Molecules with large donor-acceptor groups and extended π-conjugated systems often exhibit enhanced NLO properties. nih.gov

Photophysical Characteristics: The study of a molecule's interaction with light, including processes like absorption, fluorescence, and phosphorescence, is crucial for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govresearchgate.net Computational methods can be used to investigate the excited-state properties of molecules. nih.gov This includes calculating the energies of the lowest singlet (S₁) and triplet (T₁) excited states, the fluorescence and phosphorescence emission wavelengths, and quantum yields. nih.gov Understanding these photophysical properties can guide the design of new molecules with desired optical characteristics.

| Property | Computational Parameters | Potential Applications |

| Non-Linear Optical (NLO) Properties | Polarizability (α), First Hyperpolarizability (β), Second Hyperpolarizability (γ) | Telecommunications, optical data storage, laser technology. nih.gov |

| Photophysical Characteristics | Absorption and Emission Wavelengths, Stokes Shift, Quantum Yield, Excited State Lifetimes | OLEDs, fluorescent sensors, bioimaging, photodynamic therapy. nih.gov |

Advanced Applications and Functionalization in Contemporary Chemical Research

1-Benzylazetidine-2-thione as a Key Building Block in Complex Chemical Synthesis

The utility of this compound in complex chemical synthesis stems from the inherent reactivity of the strained azetidine (B1206935) ring and the versatile thioamide moiety. rsc.org The ring strain, estimated to be around 25.4 kcal/mol for the parent azetidine, makes the scaffold susceptible to controlled ring-opening reactions, providing access to functionalized linear amine derivatives that are otherwise challenging to prepare. rsc.org

Key synthetic transformations involving the azetidine-2-thione (B14304359) framework include:

Nucleophilic Ring-Opening: The electrophilic carbon of the thiocarbonyl group can be attacked by strong nucleophiles, leading to ring cleavage. This strategy can be employed to generate gamma-aminothioamides and related derivatives.

Thione-to-Thiol Tautomerization and Alkylation: The thioamide can tautomerize to its thiol form (an azetine-2-thiol), which can then be alkylated at the sulfur atom. This S-functionalization provides a handle for further synthetic modifications.

Conversion to Other Functional Groups: The thione functionality can be converted into other groups. For instance, it can be transformed into the corresponding azetidin-2-one (B1220530) (a β-lactam) through oxidation or converted to an imine, which can serve as an electrophilic center for nucleophilic additions. rsc.org

The N-benzyl group not only protects the nitrogen atom but also influences the compound's solubility and can be removed under hydrogenolysis conditions to yield the free secondary amine, allowing for subsequent N-functionalization. researchgate.net This versatility makes this compound a valuable precursor for creating diverse molecular scaffolds.

| Reaction Type | Description | Potential Product Class |

|---|---|---|

| Nucleophilic Ring-Opening | Cleavage of the C2-N1 or C2-C3 bond by a nucleophile, driven by ring strain release. researchgate.net | γ-Aminothioamides, functionalized propanamides |

| S-Alkylation | Alkylation of the sulfur atom after tautomerization to the thiol form. | 2-(Alkylthio)azetines |

| Functional Group Interconversion | Conversion of the thione group to an imine or ketone (lactam). rsc.org | Azetidin-2-imines, Azetidin-2-ones (β-lactams) |

| N-Debenzylation | Removal of the benzyl (B1604629) group via hydrogenolysis to expose the secondary amine. researchgate.net | Azetidine-2-thione |

Development of Novel Heterocyclic Scaffolds Utilizing the Azetidine-2-thione Framework

The strained four-membered ring of this compound is an excellent starting point for the synthesis of more complex, often larger, heterocyclic systems through ring-expansion and cycloaddition reactions. These transformations leverage the release of ring strain as a thermodynamic driving force.

Ring Expansion Reactions: Azetidines can undergo ring expansion to form five- or six-membered heterocycles. magtech.com.cn For azetidine-2-thiones, this could involve reactions that insert atoms into the ring structure. For example, reaction with certain reagents could lead to the formation of tetrahydrothiazine or benzodiazepine derivatives, depending on the specific reaction conditions and substrates used.

[3+2] and [4+2] Cycloaddition Reactions: The thione C=S double bond, or the C=N double bond in the corresponding imine, can participate in cycloaddition reactions. Unsaturated derivatives, such as azetines formed via elimination, can act as dienophiles or dipolarophiles in [4+2] or [3+2] cycloadditions, respectively, to construct fused polycyclic azetidine systems. nih.gov This approach allows for the rapid construction of molecular complexity from a simple four-membered ring precursor.

The synthesis and diversification of densely functionalized azetidine rings have been shown to provide access to a wide variety of fused, bridged, and spirocyclic ring systems, highlighting the potential of the core scaffold in library synthesis for drug discovery. nih.gov

Investigation as a Ligand in Coordination Chemistry and Homogeneous Catalysis

The this compound molecule possesses two potential donor atoms for metal coordination: the "soft" sulfur atom of the thione group and the "hard" nitrogen atom of the azetidine ring. This hard-soft donor combination makes it an intriguing candidate for use as a ligand in coordination chemistry and catalysis. Thioamide and thione-containing ligands are known to coordinate with a variety of transition metals. researchgate.net

The coordination behavior is expected to depend on the nature of the metal center:

Soft Metals: Metals like Pd(II), Pt(II), Ag(I), and Hg(II) are expected to show a strong preference for coordination through the soft sulfur donor.

Hard Metals: Harder metal ions might interact with the nitrogen atom, although this could be sterically hindered by the benzyl group.

Chelation: While the N and S atoms are part of the same ring, they are not positioned for direct chelation with a single metal center. However, the molecule could act as a bridging ligand, coordinating to one metal via sulfur and another via nitrogen, potentially forming coordination polymers.

Functionalized azetidines have been successfully employed as ligands. For example, an azetidine derivative with a pyridyl substituent has been shown to function as a tridentate ligand for Cu(II). nih.gov By analogy, functionalization of the benzyl group on this compound with additional donor groups could create novel multidentate ligands for applications in homogeneous catalysis, such as in cross-coupling or asymmetric hydrogenation reactions.

| Donor Atom | HSAB Character | Preferred Metal Ions | Potential Application |

|---|---|---|---|

| Sulfur (Thione) | Soft | Pd(II), Pt(II), Ag(I), Hg(II), Cu(I) | Homogeneous Catalysis, Metal-Organic Frameworks |

| Nitrogen (Amine) | Hard | Li(I), Mg(II), Ti(IV) | Lewis Acid Catalysis |

| Bridging (S and N) | Hard/Soft | Various Transition Metals | Coordination Polymers, Materials Science |

Exploration in Materials Science for Functional Molecules and Polymers

The application of this compound in materials science is an underexplored but promising area. Two primary avenues of investigation include its use as a building block for functional small molecules and as a monomer for polymerization.

Functional Molecules: The rigid azetidine core can serve as a scaffold to orient functional groups in a well-defined spatial arrangement. For example, attaching chromophores or fluorophores to the azetidine framework could lead to new materials with interesting photophysical properties. Research has shown that incorporating azetidine-containing heterospirocycles can significantly enhance the performance of fluorophores by improving properties like water solubility and cell permeability. acs.org

Ring-Opening Polymerization (ROP): The high ring strain of the azetidine ring makes it a potential candidate for Ring-Opening Polymerization (ROP). nih.gov While ROP of lactams (the oxygen analogues) is well-established, the polymerization of thiolactams is less common but could lead to the synthesis of polythioamides. These polymers would be analogues of polyamides (nylons) and could exhibit unique properties such as different thermal stabilities, refractive indices, and metal-coordinating abilities due to the presence of sulfur atoms in the backbone. The polymerization could be initiated by various catalysts to produce novel functional polymers. advancedsciencenews.com

Design and Synthesis of Chemical Biology Probes and Tools for Mechanistic Research

In chemical biology, the azetidine scaffold is valued as a conformationally constrained building block. enamine.net this compound can be developed into chemical probes for studying biological systems, excluding direct pharmacological applications.

The design of such probes can be approached in several ways:

Rigid Scaffold: The azetidine ring can be used as a rigid linker to connect a recognition element (e.g., a biotin tag for affinity purification) to a reporter group (e.g., a fluorophore or a photo-crosslinker). nih.gov The defined geometry of the scaffold can help in understanding distance-dependent interactions in biological systems.

Reactive Handle: The thione group is a relatively soft nucleophile and can also act as a Michael acceptor in certain contexts. This reactivity could be harnessed to design covalent probes that specifically label proteins or other biomolecules for mechanistic studies.

Bioisostere: The azetidine ring is often used as a bioisostere for other rings like proline or pyridine. Incorporating the azetidine-2-thione moiety into larger molecules could help probe the structural and conformational requirements of biological interactions without eliciting a pharmacological response.

For example, a probe could be synthesized by modifying the benzyl group with a clickable alkyne or azide functionality, allowing for its attachment to reporter molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Integration of this compound into Green Chemistry Methodologies

Integrating the synthesis and use of this compound with the principles of green chemistry is crucial for sustainable research. This involves developing more environmentally benign synthetic routes and utilizing the compound in efficient, atom-economical reactions.

Key green chemistry principles applicable to this compound include:

Catalytic Synthesis: Developing catalytic methods for the synthesis of the azetidine-2-thione ring, rather than stoichiometric reactions, would reduce waste. For instance, visible-light-mediated photocycloadditions are emerging as a powerful green method for synthesizing azetidines. sciencedaily.com

Atom Economy: Designing reactions that incorporate most of the atoms from the reactants into the final product. Ring-expansion and cycloaddition reactions are often highly atom-economical.

Use of Greener Solvents: Exploring the synthesis and reactions of this compound in environmentally friendly solvents such as water, ethanol, or supercritical fluids, where possible.

One-Pot Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can save time, resources, and reduce solvent waste. The synthesis of related heterocycles has been achieved through efficient one-pot cascade reactions.

By focusing on these principles, the chemical lifecycle of this compound can be made more sustainable, aligning with modern standards of chemical research.

Future Research Directions and Unexplored Avenues for 1 Benzylazetidine 2 Thione

Development of Highly Stereoselective and Sustainable Synthetic Methods

The synthesis of highly functionalized four-membered rings like azetidines remains a challenge due to the inherent ring strain. drugdiscoveryonline.comrsc.org Current synthetic routes often require multi-step procedures or harsh reaction conditions. A primary future objective is the development of more efficient, sustainable, and stereoselective methods to access 1-benzylazetidine-2-thione and its derivatives.

Future research should focus on:

Catalytic Asymmetric Synthesis: Adapting modern catalytic methods to control the stereochemistry of the azetidine (B1206935) ring during its formation is crucial. Exploring transition-metal catalysis or organocatalysis could provide direct access to enantiomerically pure this compound derivatives, which is essential for evaluating their biological potential.

Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for azetidine synthesis. researchgate.netnih.govchemrxiv.org Future work could investigate visible-light-mediated variations of this reaction, using energy transfer catalysts to enable the cycloaddition under milder and more sustainable conditions. rsc.orgnih.gov

Flow Chemistry Approaches: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for automation. beilstein-journals.org Developing a flow-based synthesis for this compound could overcome challenges associated with hazardous reagents or exothermic reactions, making the compound more accessible for further study. beilstein-journals.org

Multi-Component Reactions (MCRs): Designing novel MCRs that construct the azetidine-2-thione (B14304359) core in a single step from simple, readily available starting materials would significantly improve synthetic efficiency and reduce waste, aligning with the principles of green chemistry. pharmtech.com

Exploration of Novel and Underexplored Reactivity Patterns

The reactivity of this compound is governed by the interplay between the strained four-membered ring and the thione functional group. rsc.org While some reactions of this scaffold are known, a vast landscape of its chemical behavior remains unexplored.

Key avenues for future exploration include:

Strain-Release Reactions: Investigating reactions that leverage the inherent ring strain of the azetidine core is a priority. This includes ring-opening reactions with various nucleophiles to generate functionalized γ-amino thioamides, as well as ring-expansion reactions to form larger, sulfur-containing heterocycles. rsc.orgnih.gov

Thione-Specific Chemistry: The sulfur atom of the thione group offers unique reactivity. Research should be directed towards its S-alkylation, oxidation to the corresponding sulfine (B13751562) or sulfene, and its use as a dienophile or dipolarophile in various cycloaddition reactions.

Polymerization: The ring-opening polymerization (ROP) of azetidine derivatives is a known method for producing polyamines. researchgate.netrsc.org The potential for anionic or cationic ROP of this compound to create novel, sulfur-containing polymers is a significant and unexplored area. researchgate.netrsc.org Such polymers could exhibit unique thermal, optical, or metal-coordinating properties.

Cycloaddition Reactions: The π-system within the azetidine ring framework makes it a potential partner in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, which could lead to complex, fused polycyclic azetidine structures. nih.gov

Application of Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing existing methods and discovering new transformations. The application of Process Analytical Technology (PAT), particularly in situ spectroscopic techniques, can provide unprecedented insight into the synthesis and reactivity of this compound. mdpi.com

Future research should leverage techniques such as:

In situ FTIR and Raman Spectroscopy: These non-invasive techniques can monitor the real-time concentration changes of reactants, intermediates, and products without the need for sampling. mdpi.comresearchgate.netrsc.org Applying these methods could help identify transient or unstable intermediates in the synthesis of the azetidine-2-thione ring, elucidate reaction kinetics, and rapidly screen for optimal reaction conditions. mdpi.comspectroscopyonline.com

Reaction Calorimetry: To ensure the safe scale-up of synthetic procedures, in situ reaction calorimetry can be used to measure heat flow and understand the thermal hazards associated with the formation and subsequent reactions of this strained heterocycle.

By combining these real-time monitoring tools, a comprehensive understanding of the reaction landscape can be developed, accelerating the discovery of new, efficient, and safe chemical processes. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how molecules are discovered and synthesized. nih.gov Integrating machine learning (ML) models into the study of this compound could dramatically accelerate research and uncover new opportunities. nih.gov

Prospective research directions include:

Property Prediction: Training ML models on datasets of azetidine derivatives to predict key properties such as biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govresearchgate.netmdpi.com This would allow for the rapid virtual screening of large libraries of potential this compound analogues to identify promising candidates for synthesis.

Reaction Prediction and Optimization: Utilizing AI to predict the outcomes of unknown reactions or to suggest optimal conditions for synthetic transformations. drugdiscoveryonline.com Computational models can pre-screen potential substrates and catalysts, reducing the need for extensive trial-and-error experimentation. drugdiscoveryonline.comnih.gov

De Novo Design: Employing generative AI models to design novel azetidine-2-thione derivatives with desired properties. These models can explore vast chemical spaces to propose innovative structures that human chemists might not have considered. nih.gov

Design of Next-Generation Functional Materials Based on the Azetidine-2-thione Core

The unique structural and electronic properties of the azetidine-2-thione scaffold make it an attractive building block for advanced functional materials. A significant unexplored avenue is the development of novel polymers derived from this monomer.

Future research should focus on:

Ring-Opening Polymerization (ROP): A detailed investigation into the controlled ROP of this compound could lead to a new class of functional poly(thioamides). researchgate.net The properties of these polymers, such as their thermal stability, solubility, and mechanical strength, could be tuned by copolymerization or by varying the substituents on the azetidine ring.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur atom of the thione group can act as a coordination site for metal ions. This opens the possibility of using this compound derivatives as organic linkers for the construction of novel coordination polymers or MOFs with potential applications in catalysis, gas storage, or sensing.

Self-Healing Materials: The incorporation of sulfur-containing moieties is a known strategy for creating self-healing polymers. Materials derived from the azetidine-2-thione core could be designed to exhibit dynamic properties, allowing for reversible bond formation and material repair.

Interdisciplinary Research Collaborations to Expand Academic Impact

Maximizing the scientific impact of research into this compound will require synergistic collaborations across multiple scientific disciplines. The complexity of modern chemical research necessitates a team-based approach to tackle significant challenges.

Future progress will be driven by partnerships between:

Synthetic Organic Chemists and Computational Chemists: Collaboration is essential for integrating AI and ML tools for reaction prediction and molecular design with state-of-the-art synthetic execution. drugdiscoveryonline.commdpi.com

Polymer Chemists and Materials Scientists: The design and synthesis of novel polymers from the azetidine-2-thione monomer requires the combined expertise of specialists in polymerization techniques and materials characterization.

Medicinal Chemists and Chemical Biologists: To explore the therapeutic potential of this scaffold, synthetic chemists must work alongside biologists to design and evaluate new compounds for specific biological targets. mdpi.com

Chemical Engineers: For any promising synthetic method to be viable, collaboration with chemical engineers is crucial for process optimization, scale-up, and the implementation of sustainable manufacturing technologies like flow chemistry. beilstein-journals.org

By fostering these interdisciplinary collaborations, the scientific community can ensure that the full potential of this compound, from fundamental reactivity to advanced applications, is realized.

Q & A

Q. Q1: What are the standard synthetic routes for 1-Benzylazetidine-2-thione, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization of benzylamine derivatives with carbon disulfide under basic conditions. Key parameters include:

- Solvent selection : Polar solvents (e.g., ethanol, methanol) enhance reaction efficiency .

- Temperature control : Room temperature or mild heating (40–60°C) prevents side reactions like thiol oxidation .

- Catalytic bases : NaOH or K₂CO₃ accelerates cyclization by deprotonating intermediates .

Optimization Strategy : Use design of experiments (DoE) to systematically vary solvent polarity, base strength, and temperature. Monitor reaction progress via TLC or HPLC.

Q. Q2: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual benzylamine) .

- X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures .

- Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced Research Questions

Q. Q3: How can enantiomeric resolution of this compound be achieved, and what chiral auxiliaries are effective?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to separate enantiomers .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures .

Validation : Measure enantiomeric excess (ee) via circular dichroism (CD) or polarimetry.

Q. Q4: How to address contradictions in reported biological activities (e.g., enzyme inhibition vs. antibacterial effects)?

Methodological Answer:

- Contextualize Experimental Conditions : Compare assay protocols (e.g., enzyme source, bacterial strains) across studies. For example, aldose reductase inhibition may vary with isoform specificity .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing benzyl with substituted aryl groups) to isolate mechanisms .

Data Reconciliation : Use meta-analysis to identify trends across contradictory datasets.

Q. Q5: What factors influence the stability of this compound under varying pH and temperature?

Methodological Answer:

- pH Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH, 25–40°C) and monitor via UV-Vis spectroscopy. Thione groups degrade rapidly in acidic media .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>120°C) .

Mitigation Strategy : Store compounds in anhydrous, inert atmospheres (argon) at −20°C.

Q. Q6: How to design in vitro assays for evaluating the antidiabetic potential of this compound derivatives?

Methodological Answer:

- Target Selection : Prioritize enzymes like aldose reductase (linked to diabetic complications) and α-glucosidase .

- Assay Protocol :

- Enzyme Inhibition : Use spectrophotometric NADPH depletion assays for aldose reductase .

- Cell-Based Models : Test glucose uptake in C2C12 myotubes or 3T3-L1 adipocytes .

Data Interpretation : Normalize IC₅₀ values against positive controls (e.g., epalrestat for aldose reductase).

Q. Q7: What computational methods are effective for predicting the crystal packing and non-covalent interactions of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate lattice energies with force fields (e.g., AMBER) to predict hydrogen-bonding networks .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts) from crystallographic data .

Validation : Compare predicted vs. experimental X-ray diffraction patterns.

Q. Q8: How to investigate structure-activity relationships (SAR) for thione derivatives in multidrug-resistant bacterial models?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., halogenation of the benzyl group) to enhance membrane permeability .

- Bacterial Strains : Test against ESKAPE pathogens (e.g., MRSA, Pseudomonas aeruginosa) using broth microdilution assays .

Mechanistic Insight : Perform efflux pump inhibition assays with ethidium bromide to assess resistance pathways .

Methodological Troubleshooting

Q. Q9: How to resolve low yields in the synthesis of this compound analogs?

Methodological Answer:

Q. Q10: What strategies ensure reproducibility when scaling up this compound synthesis?

Methodological Answer:

- Continuous Flow Chemistry : Minimize batch variability using microreactors with precise temperature/pressure control .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Q. Q11: How to assess the toxicity profile of this compound in preclinical models?

Methodological Answer:

- In Vitro Toxicity : Use HepG2 cells for hepatotoxicity screening and hERG assays for cardiotoxicity .

- Regulatory Guidelines : Follow OECD 423 for acute oral toxicity and Ames test for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.